4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
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Overview
Description
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C9H14ClNS and a molecular weight of 203.73 g/mol . This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals, including antithrombotic agents like clopidogrel .
Preparation Methods
The synthesis of 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride typically involves a cyclization reaction. One common method starts with 2-thiopheneethylamine and formaldehyde, which undergo a polymerization reaction to form N-(2-thiopheneethyl)methylamine. This intermediate is then cyclized in the presence of ethanol and hydrogen chloride to yield the desired product . The reaction conditions, such as solvent choice, acid concentration, reaction time, and temperature, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the pyridine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is primarily related to its role as an intermediate in drug synthesis. For example, in the synthesis of clopidogrel, the compound undergoes further chemical transformations to produce the active drug, which inhibits platelet aggregation by blocking the P2Y12 receptor on platelets .
Comparison with Similar Compounds
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: This compound lacks the ethyl group at the 4-position, which can affect its reactivity and applications.
Clopidogrel intermediates: These compounds share a similar core structure but may have different substituents that influence their chemical properties and biological activities.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of important pharmaceuticals.
Properties
IUPAC Name |
4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-8-7-4-6-11-9(7)3-5-10-8;/h4,6,8,10H,2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOHOSQYCAIDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)SC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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